![molecular formula C21H18N6O3S2 B292003 N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as APET, is a novel compound that has gained attention in the scientific research community due to its potential as a therapeutic agent.
作用机制
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival, as well as the modulation of inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, which could have implications for drug interactions and toxicity. Additionally, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to modulate the expression of various genes involved in cellular metabolism and energy production.
实验室实验的优点和局限性
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent and selective activity against cancer cells, which could make it a promising candidate for future cancer therapies. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its relatively low solubility in water, which could make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods for N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a therapeutic agent for various diseases.
合成方法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-(aminosulfonyl)aniline with 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in high yield and purity.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied extensively for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.
属性
分子式 |
C21H18N6O3S2 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C21H18N6O3S2/c22-32(29,30)18-8-6-16(7-9-18)24-19(28)14-31-21-26-25-20(15-10-12-23-13-11-15)27(21)17-4-2-1-3-5-17/h1-13H,14H2,(H,24,28)(H2,22,29,30) |
InChI 键 |
UHRPIPQKUPKENE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



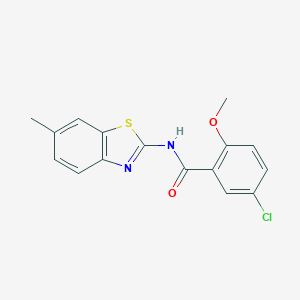
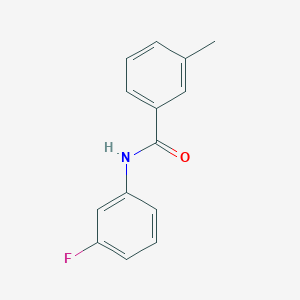
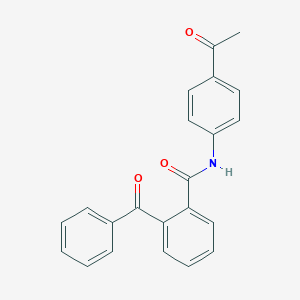


![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)
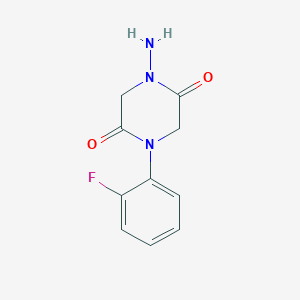
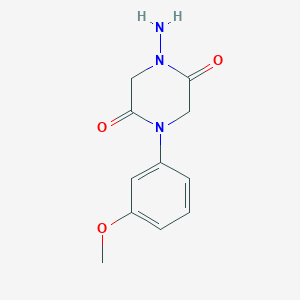
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)